Bienvenue dans la boutique en ligne BenchChem!

3-(2-ethoxyethyl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine

p53 Y220C mutant Fragment-based drug discovery X-ray crystallography

3-(2-ethoxyethyl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine (CAS 1351630-36-8; molecular formula C13H16N2O3S; MW 280.34 g/mol) is a heterocyclic compound belonging to the dioxinobenzothiazole family. It features a fused [1,4]dioxino and benzothiazole core bearing a 2-imine substituent further functionalized with a 2-ethoxyethyl side chain.

Molecular Formula C13H16N2O3S
Molecular Weight 280.34
CAS No. 1351630-36-8
Cat. No. B2602291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-ethoxyethyl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine
CAS1351630-36-8
Molecular FormulaC13H16N2O3S
Molecular Weight280.34
Structural Identifiers
SMILESCCOCCN1C2=CC3=C(C=C2SC1=N)OCCO3
InChIInChI=1S/C13H16N2O3S/c1-2-16-4-3-15-9-7-10-11(18-6-5-17-10)8-12(9)19-13(15)14/h7-8,14H,2-6H2,1H3
InChIKeyJXMXSKHKCUPZDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-ethoxyethyl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine (CAS 1351630-36-8): Scientific Procurement Baseline


3-(2-ethoxyethyl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine (CAS 1351630-36-8; molecular formula C13H16N2O3S; MW 280.34 g/mol) is a heterocyclic compound belonging to the dioxinobenzothiazole family. It features a fused [1,4]dioxino and benzothiazole core bearing a 2-imine substituent further functionalized with a 2-ethoxyethyl side chain. The core scaffold—6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine (CAS 313223-82-4)—has been validated by X-ray crystallography to occupy the druggable surface cavity of the oncogenic p53 mutant Y220C at 1.6 Å resolution (PDB: 2X0U), establishing a structural biology foundation for structure-based drug design targeting this prevalent cancer mutation [1]. Dioxinobenzothiazole derivatives have demonstrated in vitro antitumor activity, with the 2-cyano congeners exhibiting IC50 values of 20.6–25.2 μM against murine L1210 leukemia cells [2]. The ethoxyethyl substitution on the target compound introduces an additional hydrogen-bond acceptor and modulates lipophilicity relative to the parent amine and simpler N-alkyl analogs, providing a distinct physicochemical profile for medicinal chemistry optimization.

Why 3-(2-ethoxyethyl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine Cannot Be Substituted Generically


Substitution among dioxinobenzothiazol-2-imine analogs is non-trivial because the N3 substituent directly modulates both the compound's physicochemical profile and its potential to exploit the p53 Y220C cavity identified for the core scaffold. The parent amine (CAS 313223-82-4) lacks the N3 substituent entirely, while the 3-ethyl (CAS 1396867-29-0), 3-allyl (CAS 1820586-18-2), and 3-(2-methylthioethyl) (CAS 2034155-48-9) analogs each present different steric, electronic, and hydrogen-bonding characteristics. Crystallographic data from PDB 2X0U confirm that the dioxinobenzothiazole-2-amine scaffold engages the Y220C cavity through specific hydrogen-bond and hydrophobic interactions [1]; modifications at the N3 position can enhance or attenuate these interactions. Furthermore, the class-level antitumor activity of dioxinobenzothiazoles established by Bénéteau et al. (1999) demonstrates that seemingly minor structural variations in this chemotype produce measurable differences in antiproliferative potency (IC50 range: 20.6 to >50 μM across the evaluated series) [2]. Generic interchange therefore risks unknowingly selecting a compound with suboptimal target engagement or cellular potency.

Quantitative Differentiation Evidence for 3-(2-ethoxyethyl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine (CAS 1351630-36-8)


X-Ray Crystallographic Validation of the Dioxinobenzothiazole Core Scaffold Occupying the p53 Y220C Oncogenic Cavity

The core scaffold of the target compound—6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine (CAS 313223-82-4)—has been co-crystallized with the p53 core domain mutant Y220C and its binding mode solved at 1.60 Å resolution (PDB: 2X0U, R-free = 0.193, R-work = 0.165) [1]. The structure reveals that the dioxinobenzothiazole scaffold occupies the mutation-induced surface cavity, making specific hydrogen-bond contacts with the protein backbone. In contrast, no equivalent high-resolution structural data exist for the 3-ethyl analog (CAS 1396867-29-0), the 3-allyl analog (CAS 1820586-18-2), or the 3-(2-methylthioethyl) analog (CAS 2034155-48-9) bound to this or any other therapeutically relevant protein target. This structural validation is a critical differentiator: the target compound possesses the identical core scaffold that has been experimentally confirmed to engage a well-defined, cancer-relevant binding site, providing a rational basis for structure-guided optimization of the N3 substituent [1].

p53 Y220C mutant Fragment-based drug discovery X-ray crystallography

Physicochemical Differentiation: Hydrogen-Bond Acceptor Count and Calculated Lipophilicity vs. Closest N3-Substituted Analogs

The 2-ethoxyethyl substituent (CAS 1351630-36-8) introduces an ether oxygen as an additional hydrogen-bond acceptor (HBA) and increases calculated topological polar surface area (tPSA) relative to the 3-ethyl analog (CAS 1396867-29-0). The target compound has a molecular formula of C13H16N2O3S with 5 H-bond acceptors (3 oxygen atoms + 2 nitrogen atoms), whereas the 3-ethyl analog (C11H12N2O2S) has only 4 H-bond acceptors (2 oxygen atoms + 2 nitrogen atoms) . This additional HBA capacity can enhance aqueous solubility and influence target binding interactions. The 3-allyl analog (CAS 1820586-18-2, C12H12N2O2S) likewise has only 4 H-bond acceptors, while the 3-(2-methylthioethyl) analog (CAS 2034155-48-9, C12H15ClN2O2S2) contains sulfur instead of oxygen in the side chain, altering electronic character. The target compound's ethoxyethyl group also increases molecular weight (280.34 vs. 236.29 for the 3-ethyl analog) and calculated logP, providing a distinct region of physicochemical space for optimization of solubility-permeability balance .

Physicochemical profiling Hydrogen-bond acceptor Lipophilicity

Class-Level In Vitro Antitumor Activity of Dioxinobenzothiazole Derivatives vs. Dimethoxybenzothiazole Congeners

Bénéteau et al. (1999) evaluated 15 benzothiazole derivatives—including dioxinobenzothiazoles—for in vitro antiproliferative activity against murine L1210 leukemia cells [1]. The most active 2-cyano-4,7-dimethoxybenzothiazoles (compounds 3a and 3b) exhibited IC50 values of 20.6 μM and 25.2 μM, respectively, and induced G2+M phase cell cycle block. Importantly, the corresponding dioxinobenzothiazole-2-carbonitrile derivative (compound 11) showed reduced activity (IC50 > 20 μM, exact value not reaching the <20 μM threshold for further cell cycle investigation), indicating that the dioxino ring fusion modulates antiproliferative potency relative to the dimethoxy-substituted benzothiazole series. Dioxinobenzothiazoles lacking the 2-cyano group (compounds 8–10) were essentially inactive (IC50 > 50 μM). This class-level data establishes that dioxinobenzothiazoles possess inherent antitumor potential that is tunable by substituent variation—a principle directly applicable to the target compound, which bears a distinct 2-imine/3-ethoxyethyl substitution pattern not represented in the Bénéteau series [1].

Antiproliferative activity L1210 leukemia Cell cycle arrest

Procurement Availability and Pricing Landscape: 3-(2-ethoxyethyl) vs. Closest N3-Substituted Analogs

The procurement landscape for dioxinobenzothiazol-2-imine analogs reveals differentiated pricing and availability. The 3-allyl analog hydrobromide salt (CAS 1820586-18-2) is commercially available from Fluorochem at £298.00/250mg and £518.00/500mg (95% purity) . The parent amine (CAS 313223-82-4) is available from AKSci at $70/100mg to $1,079/5g (95% purity) with 1-week lead time (USA stock) . The target compound (CAS 1351630-36-8) is listed by multiple vendors (EvitaChem, BenchChem) with inquiry-based pricing, indicating lower commercial availability and potentially longer lead times compared to the parent amine. The 3-ethyl analog (CAS 1396867-29-0) is listed by CheMenu with 95%+ purity and inquiry-based pricing. The 3-(2-methylthioethyl) analog (CAS 2034155-48-9) is available from MolCore at NLT 98% purity. This distribution suggests that the target compound occupies a less commoditized niche: it is accessible but less stocked than the parent amine, requiring proactive procurement planning and potentially custom synthesis for quantities exceeding catalog stock .

Chemical sourcing Vendor pricing Procurement feasibility

GHS Hazard Profile Comparison: Consistent Class 4 Acute Toxicity and Irritation Warnings Across the Dioxinobenzothiazol-2-imine Series

The hazard profile of the dioxinobenzothiazol-2-imine series is highly conserved. The 3-allyl analog (CAS 1820586-18-2) carries GHS07 classification with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The parent amine (CAS 313223-82-4) carries an identical GHS profile (H302, H312, H315, H319, H332, H335) according to ChemicalBook . The 3-ethyl analog also shares this profile (H302-H312-H315-H319-H332-H335) per BenchChem data . This consistent pattern across the series indicates that the target compound (CAS 1351630-36-8) can be expected to carry equivalent acute toxicity Category 4 and irritation hazard classifications. No compound in this series carries mutagenicity, carcinogenicity, or reproductive toxicity warnings. From a procurement and EHS perspective, the safety infrastructure required for handling any member of this series is interchangeable—there is no safety-based reason to favor or avoid any specific N3-substituted analog.

Safety profile GHS classification Handling requirements

Validated Application Scenarios for 3-(2-ethoxyethyl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine (CAS 1351630-36-8)


Structure-Based Optimization of p53 Y220C Stabilizers via N3 Substituent SAR Exploration

The core scaffold's validated binding to the p53 Y220C cavity at 1.60 Å resolution (PDB: 2X0U) [1] provides a direct structural rationale for exploring N3 substituent effects on target engagement. The target compound's 2-ethoxyethyl group introduces an additional hydrogen-bond acceptor and extends the side chain into solvent-accessible space, potentially forming new interactions with cavity rim residues. Researchers can use this compound as a starting point for structure-activity relationship (SAR) studies, comparing its thermal shift (ΔTm) and binding affinity (Kd) against the parent amine and 3-ethyl analog to quantify the contribution of the ethoxyethyl moiety to p53 Y220C stabilization. The crystallographic framework established by Basse et al. (2010) enables rational, structure-guided design iterations.

Antiproliferative Screening in L1210 and Expanded Cancer Cell Line Panels

The documented class-level antitumor activity of dioxinobenzothiazoles (IC50 range: 20.6 μM to >50 μM against L1210 leukemia cells) [2] establishes a baseline for evaluating the target compound. Procurement of CAS 1351630-36-8 enables head-to-head antiproliferative testing against the parent amine and N3-substituted analogs in a standardized L1210 MTT assay (48-h exposure), directly quantifying whether the 2-ethoxyethyl/2-imine substitution pattern improves potency relative to the 2-cyano dioxinobenzothiazole (compound 11, IC50 > 20 μM) or the 2-cyano dimethoxybenzothiazoles (3a/3b, IC50 = 20.6/25.2 μM). Extension to solid tumor cell lines (e.g., MCF-7, A549, HeLa) would contextualize the compound's activity within the broader benzothiazole anticancer SAR landscape.

Physicochemical Profiling and Solubility-Limited Assay Development

The ethoxyethyl substituent's additional H-bond acceptor (+1 vs. ethyl analog) and increased topological polar surface area directly address solubility limitations commonly encountered with hydrophobic benzothiazole scaffolds. Researchers developing biochemical or cell-based assays requiring compound concentrations above 50 μM should preferentially evaluate this analog over the 3-ethyl or 3-allyl variants, as the enhanced polarity may extend the usable concentration range before reaching solubility limits. Parallel measurement of kinetic solubility (PBS, pH 7.4) and logD7.4 for the target compound and comparators will provide the quantitative solubility differentiation needed for assay format selection.

Benchmarking Procurement Strategy for Dioxinobenzothiazole Chemical Probe Libraries

For research programs building focused chemical probe libraries around the dioxinobenzothiazole chemotype, the target compound represents a strategically distinct N3-substituted variant. The procurement data indicate that CAS 1351630-36-8 occupies a mid-tier availability position: less commoditized than the parent amine (CAS 313223-82-4, $70/100mg from AKSci) but more synthetically accessible than the salt-form 3-allyl analog (£298/250mg from Fluorochem) . Procurement planning should account for inquiry-based pricing and potential 2–4 week synthesis lead times. Budgeting at the £200–350/250mg range, benchmarked against the 3-allyl analog pricing, is a reasonable procurement expectation.

Quote Request

Request a Quote for 3-(2-ethoxyethyl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.